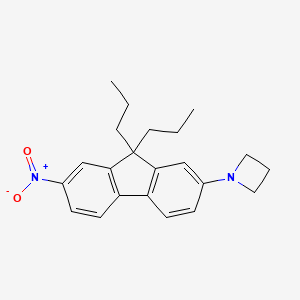
Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is a complex organic compound characterized by its unique structural features. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorenyl group and the nitro substituent imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes and azetidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)ethanone oxime-O-acetate
- 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)-ethanone oxime
Uniqueness
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine is unique due to its specific structural features, such as the dipropyl substitution on the fluorenyl group and the presence of the azetidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918442-29-2 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(7-nitro-9,9-dipropylfluoren-2-yl)azetidine |
InChI |
InChI=1S/C22H26N2O2/c1-3-10-22(11-4-2)20-14-16(23-12-5-13-23)6-8-18(20)19-9-7-17(24(25)26)15-21(19)22/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI Key |
SHQBACIMPQQESH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)N3CCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


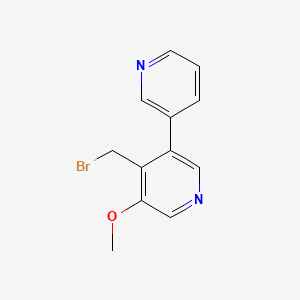
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

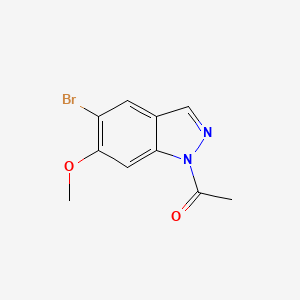

![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
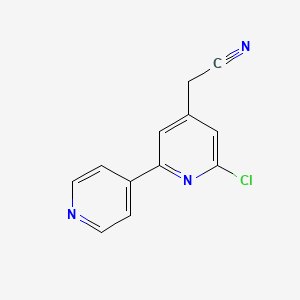
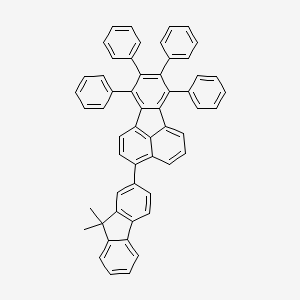


![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)


![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
